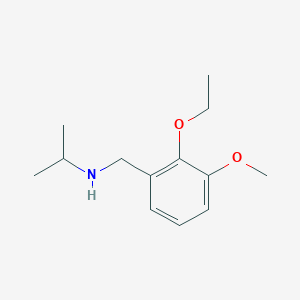![molecular formula C16H26N2 B262718 N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, also known as EPH, is a chemical compound that belongs to the class of psychoactive substances. EPH is a stimulant drug that acts on the central nervous system, producing effects similar to those of amphetamines. EPH is a relatively new substance that has gained popularity in recent years due to its potential as a research tool in the field of neuroscience.
作用机制
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, increased body temperature, and decreased appetite. N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased feelings of pleasure and reward.
实验室实验的优点和局限性
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has several advantages as a research tool. It is relatively easy to synthesize and is readily available from chemical suppliers. N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine is also relatively stable and can be stored for long periods of time without degradation. However, N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has several limitations as a research tool. It is a potent stimulant and can be toxic at high doses. N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine. One area of interest is the potential use of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine as a treatment for depression and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, which may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine on the brain and to investigate its potential as a tool for studying drug addiction and other neurological disorders.
合成方法
The synthesis of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine involves several steps, including the condensation of 4-ethylbenzaldehyde with 1-ethyl-2-pyrrolidinemethanamine, followed by reduction with lithium aluminum hydride. The final product is obtained by recrystallization from ethanol.
科学研究应用
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been widely used as a research tool in the field of neuroscience. It has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has also been used to study the effects of stimulant drugs on the brain and to investigate the mechanisms underlying drug addiction.
属性
产品名称 |
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine |
|---|---|
分子式 |
C16H26N2 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
N-[(4-ethylphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C16H26N2/c1-3-14-7-9-15(10-8-14)12-17-13-16-6-5-11-18(16)4-2/h7-10,16-17H,3-6,11-13H2,1-2H3 |
InChI 键 |
FGKOMJYXNISQBH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCC2CCCN2CC |
规范 SMILES |
CCC1=CC=C(C=C1)CNCC2CCCN2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)
![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)